molecular formula C45H68N2O5 B12737496 N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid CAS No. 174740-59-1

N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid

Cat. No.: B12737496
CAS No.: 174740-59-1
M. Wt: 717.0 g/mol
InChI Key: QQFSLQMZRCCYKX-FUZKAIMQSA-N
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Description

N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid typically involves multiple steps, starting from a lupane triterpenoid precursor. The key steps may include:

    Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.

    Acylation: Formation of the 28-oyl group through acylation reactions.

    Amidation: Coupling of the 8-aminooctanoyl group with the 2-aminobenzoic acid moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Fermentation: Using microbial fermentation to produce the lupane triterpenoid precursor.

    Chemical Synthesis: Employing large-scale chemical synthesis techniques to introduce the desired functional groups.

    Purification: Utilizing chromatography and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid involves:

    Molecular Targets: Binding to specific proteins or enzymes in the body.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane triterpenoid with similar biological activities.

    Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.

Uniqueness

N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-2-aminobenzoic acid is unique due to its specific functional groups and the combination of lupane triterpenoid and aminobenzoic acid moieties, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

174740-59-1

Molecular Formula

C45H68N2O5

Molecular Weight

717.0 g/mol

IUPAC Name

2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]benzoic acid

InChI

InChI=1S/C45H68N2O5/c1-29(2)30-20-25-45(40(52)46-28-14-10-8-9-11-17-37(49)47-33-16-13-12-15-31(33)39(50)51)27-26-43(6)32(38(30)45)18-19-35-42(5)23-22-36(48)41(3,4)34(42)21-24-44(35,43)7/h12-13,15-16,30,32,34-36,38,48H,1,8-11,14,17-28H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t30-,32+,34-,35+,36-,38+,42-,43+,44+,45-/m0/s1

InChI Key

QQFSLQMZRCCYKX-FUZKAIMQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=CC=C6C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=CC=C6C(=O)O

Origin of Product

United States

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